molecular formula C20H26N2O3 B2819752 N-(2-(Diethylamino)ethyl)-2,2-diphenoxyacetamide CAS No. 339573-04-5

N-(2-(Diethylamino)ethyl)-2,2-diphenoxyacetamide

Cat. No. B2819752
CAS RN: 339573-04-5
M. Wt: 342.439
InChI Key: MLLLIZNFRZCRNI-UHFFFAOYSA-N
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Description

The compound “N-(2-Diethylaminoethyl)-Oleamide” is somewhat similar to your query . It’s a substituted benzamide .


Synthesis Analysis

A compound named “4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate” was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .


Molecular Structure Analysis

The structure of “N-(2-Diethylaminoethyl)-Oleamide” has been studied .


Chemical Reactions Analysis

The reaction of “2-(Diethylamino)ethyl Chloride Hydrochloride” with other compounds has been studied .


Physical And Chemical Properties Analysis

The properties of “N-(2-Diethylaminoethyl)-Oleamide” have been studied .

Mechanism of Action

The mechanism of action of thermosensitive and pH-sensitive polymers is based on a change in the hydrophilic-hydrophobic balance with varying external conditions .

Safety and Hazards

The safety data sheet for a similar compound, “4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride”, provides information on its hazards .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2,2-diphenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-3-22(4-2)16-15-21-19(23)20(24-17-11-7-5-8-12-17)25-18-13-9-6-10-14-18/h5-14,20H,3-4,15-16H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLLIZNFRZCRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(OC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323531
Record name N-[2-(diethylamino)ethyl]-2,2-diphenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

339573-04-5
Record name N-[2-(diethylamino)ethyl]-2,2-diphenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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